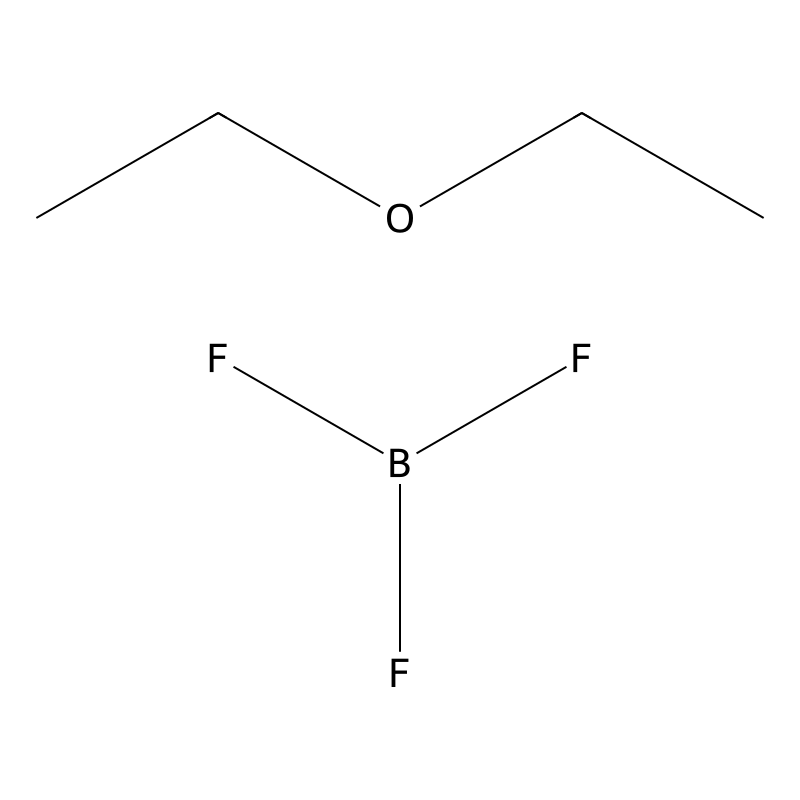

Boron trifluoride etherate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Boron trifluoride etherate (BF3•Et2O), also known as Lewis acid etherate, is a colorless to light yellow liquid that plays a vital role in organic synthesis. Its significance lies in its ability to act as a Lewis acid, a molecule that can accept an electron pair from a Lewis base. This property makes it a versatile catalyst for a wide range of organic reactions [].

Hydroboration-Oxidation: Precise Alcohol Formation

One of the most prominent applications of boron trifluoride etherate is in the hydroboration-oxidation reaction. This reaction sequence allows for the controlled introduction of a hydroxyl group (OH) onto an alkene (C=C double bond), ultimately converting it into an alcohol.

The process involves two steps:

Hydroboration

BF3•Et2O reacts with diborane (B2H6) to generate a reactive intermediate. This intermediate then adds across the alkene double bond in a regioselective manner, meaning it preferentially adds to a specific carbon atom.

Oxidation

Subsequent treatment with hydrogen peroxide (H2O2) in basic conditions converts the boron-containing intermediate into the desired alcohol.

The hydroboration-oxidation reaction is particularly valuable because it allows for the formation of primary or secondary alcohols with high regioselectivity. This method has been instrumental in the synthesis of numerous complex organic molecules, including natural products.

Beyond Hydroboration: A Multifaceted Catalyst

Boron trifluoride etherate's utility extends far beyond the hydroboration-oxidation reaction. Here are some additional applications in scientific research:

Cleavage of Epoxides

BF3•Et2O can efficiently cleave epoxide rings (three-membered cyclic ethers) into carbonyl compounds (aldehydes or ketones) []. This reaction is crucial for the synthesis of various organic molecules.

Esterification

The Lewis acidity of BF3•Et2O facilitates the reaction between carboxylic acids and alcohols to form esters. This process is essential for the preparation of numerous esters with diverse applications [].

Cyclization Reactions

Boron trifluoride etherate can promote the cyclization of various organic molecules, leading to the formation of complex ring structures. This property makes it a valuable tool in the synthesis of natural products and other organic compounds [].

Alkylation Reactions

Recent research has explored the use of BF3•Et2O for the alkylation of various functional groups, including carboxylic acids, offering new avenues for organic synthesis [].

Boron trifluoride etherate, also known as boron trifluoride diethyl etherate, is a chemical compound with the formula BF₃O(C₂H₅)₂. It appears as a colorless liquid, although older samples may exhibit a brownish tint. This compound serves primarily as a source of boron trifluoride, which is utilized in various

Boron trifluoride etherate is a corrosive and toxic compound. It can cause severe burns to skin and eyes upon contact. Inhalation can irritate the respiratory tract and may lead to pulmonary edema. It is also a flammable liquid and can release toxic fumes upon combustion.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling BF₃⋅OEt₂.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry, and airtight container away from incompatible materials.

- Equilibrium Reaction: It can dissociate to release boron trifluoride and diethyl ether:

- Reactivity with Water: The compound reacts exothermically with water, producing flammable diethyl ether and toxic boron trifluoride hydrates. This reaction can lead to the release of corrosive vapors and poses significant hazards .

- Lewis Acid Behavior: As a Lewis acid, boron trifluoride etherate can form adducts with weak Lewis bases, facilitating nucleophilic reactions .

Boron trifluoride etherate exhibits notable toxicity, primarily through inhalation and skin contact. It can cause severe burns and respiratory issues upon exposure. The compound is corrosive to skin, eyes, and mucous membranes, necessitating careful handling in laboratory settings . Its biological effects are largely related to its corrosive nature rather than specific pharmacological activity.

The synthesis of boron trifluoride etherate typically involves the reaction of boron trifluoride gas with diethyl ether under controlled conditions. A common method includes:

- Starting Materials: Boric acid, calcium fluoride (fluorite), and fuming sulfuric acid are heated together.

- Reaction: Boron trifluoride gas generated from this mixture is then reacted with diethyl ether.

- Purification: The crude product can be purified through vacuum distillation to yield the final compound .

Boron trifluoride etherate is widely used in organic synthesis due to its effectiveness as a catalyst in various reactions:

- Catalytic Reactions: It facilitates hydroboration–oxidation reactions, esterification, alkylation, and cyclization processes.

- Polymer Chemistry: Employed in the polymerization of compounds like polybutadiene and polyoxymethylene.

- Analytical Chemistry: Acts as an analytical reagent for various organic compounds .

- Epoxy Resin Curing Agent: Utilized in the curing of epoxy resins due to its catalytic properties .

Boron trifluoride etherate shares similarities with several other boron-containing compounds, which also act as Lewis acids or catalysts in organic reactions. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Boron Trifluoride | BF₃ | A strong Lewis acid used in various organic reactions but lacks the stabilizing ether ligands present in boron trifluoride etherate. |

| Boron Trifluoride Dimethyl Etherate | BF₃O(CH₃)₂ | Similar catalytic properties but different reactivity profiles compared to boron trifluoride etherate. |

| Borane | BH₃ | A simpler boron compound that serves as a reducing agent but does not exhibit the same range of catalytic applications as boron trifluoride etherate. |

| Boric Acid | H₃BO₃ | A weaker Lewis acid compared to boron trifluoride etherate; used primarily for pH adjustment and as an antiseptic. |

Boron trifluoride etherate's unique structure allows it to stabilize the reactive boron center through coordination with diethyl ether, enhancing its utility in complex organic transformations compared to other similar compounds .

Boron trifluoride etherate, strictly boron trifluoride diethyl etherate, or boron trifluoride-ether complex, is the chemical compound with the formula BF3O(C2H5)2, often abbreviated as BF3OEt2 [1]. This colorless liquid (though older samples may appear brown) serves as a convenient source of boron trifluoride in many chemical reactions requiring a Lewis acid [4].

The industrial-scale production of boron trifluoride etherate begins with the synthesis of boron trifluoride gas, which is subsequently complexed with diethyl ether [1]. The primary manufacturing process for boron trifluoride involves the reaction of boron oxides with hydrogen fluoride according to the following equation:

B2O3 + 6 HF → 2 BF3 + 3 H2O [5]

Typically, the hydrogen fluoride is produced in situ from sulfuric acid and fluorite (calcium fluoride, CaF2) [5]. This approach is widely employed in industrial settings due to its cost-effectiveness and scalability [2]. Approximately 2300-4500 tonnes of boron trifluoride are produced annually worldwide, with a significant portion converted to various complexes including the etherate form [5].

The industrial production protocol generally follows these key steps:

- Preparation of boron trifluoride gas by heating a mixture of sulfuric acid, calcium fluoride (fluorite), and boric acid together [1].

- Purification of the generated boron trifluoride gas to remove impurities such as sulfur dioxide, sulfur trioxide, and various metal fluorides [13].

- Controlled reaction of the purified boron trifluoride gas with anhydrous diethyl ether under specific temperature and pressure conditions to form the etherate complex [1] [3].

The industrial production of high-purity boron trifluoride etherate requires careful control of reaction parameters and effective purification strategies [2]. Major manufacturers offer several grades of the product, including purified grade for chemical applications and high-purity grade for semiconductor and pharmaceutical applications [2].

| Production Parameter | Typical Industrial Range |

|---|---|

| Reaction Temperature | 20-30°C |

| Pressure | 1-2 atm |

| Boron Trifluoride Purity | 99.5-99.9% |

| Yield | 85-95% |

The industrial production of boron trifluoride etherate must address several challenges, including the corrosive nature of the reactants, the need for anhydrous conditions, and the management of potentially hazardous byproducts [13]. Modern manufacturing facilities employ specialized equipment constructed from materials resistant to both hydrogen fluoride and boron trifluoride [2].

Laboratory-Scale Synthesis Optimization

Laboratory-scale synthesis of boron trifluoride etherate offers several advantages over direct use of gaseous boron trifluoride, including easier handling, improved storage stability, and controlled release of the Lewis acid [5]. Various approaches have been developed to optimize the laboratory preparation of this valuable reagent [8].

One well-documented laboratory route involves the thermal decomposition of diazonium salts of tetrafluoroborate:

[PhN2]+[BF4]− → PhF + BF3 + N2 [5]

The released boron trifluoride can then be directly bubbled into anhydrous diethyl ether to form the etherate complex [5]. Another laboratory method involves the treatment of a mixture of boron trioxide and sodium tetrafluoroborate with sulfuric acid:

6 Na[BF4] + B2O3 + 6 H2SO4 → 8 BF3 + 6 NaHSO4 + 3 H2O [5]

Research has focused on optimizing reaction conditions to improve yield and purity [8]. A study investigating the optimal conditions for boron trifluoride-catalyzed reactions found that temperature and reaction time significantly impact both yield and product purity [8]. For instance, when using boron trifluoride etherate as a Lewis acid catalyst in electrophilic aromatic substitution reactions, the highest yielding and most pure product was formed at 110°C with a reaction time of 30 minutes [8].

The laboratory synthesis can be optimized through several approaches:

- Careful control of reaction temperature and time to maximize yield while minimizing side reactions [8].

- Use of anhydrous conditions to prevent hydrolysis of boron trifluoride [20].

- Implementation of efficient purification techniques to remove impurities that may affect subsequent reactions [9].

For laboratory-scale preparation, the purity of starting materials is crucial [12]. The presence of water or other protic impurities can significantly reduce the yield and quality of the final product [20]. Therefore, rigorous drying of all reagents and equipment is essential for successful synthesis [20].

| Optimization Parameter | Effect on Synthesis |

|---|---|

| Temperature | Higher temperatures (up to 110°C) improve reaction rates but may promote decomposition above 130°C |

| Reaction Time | Optimal time depends on temperature; typically 30 min at 110°C |

| Moisture Content | Must be minimized; molecular sieves can be employed |

| Purification Method | Flash chromatography with silica gel using CH2Cl2 as mobile phase effectively removes excess reagent and impurities |

Laboratory-scale synthesis optimization continues to be an active area of research, with recent efforts focusing on developing greener and more efficient protocols that minimize waste and reduce the use of hazardous reagents [8] [12].

Impurity Profiling and Analytical Characterization

Comprehensive impurity profiling and analytical characterization are essential for ensuring the quality and performance of boron trifluoride etherate in various applications [13]. The presence of impurities can significantly affect reactivity, selectivity, and overall efficiency in chemical transformations [14].

Common impurities in boron trifluoride etherate include:

- Hydrolysis products resulting from reaction with moisture, primarily boric acid and hydrogen fluoride [15].

- Oxidation products formed during storage, which contribute to the brownish coloration of older samples [22].

- Residual starting materials or byproducts from the synthesis process [13].

- Sulfur-containing compounds (SO2, SO3) that may be carried over from the boron trifluoride production process [13].

Analytical characterization of boron trifluoride etherate typically employs multiple complementary techniques to provide a comprehensive assessment of purity and impurity profiles [15]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B, 19F, and 1H NMR, offers valuable information about the structure and purity of the complex [9]. For instance, 1H NMR can detect the presence of water, alcohols, or other protic impurities that may compromise the reactivity of the reagent [9].

Quantitative analysis of boron trifluoride etherate can be performed using acid-base titration methods [15]. In this approach, the sample is hydrolyzed in water, and the resulting boric acid is titrated with sodium hydroxide using phenolphthalein as an indicator [15]. Mannitol is added to enhance the acidic strength of boric acid by forming a complex, allowing for more accurate titration [15].

| Analytical Technique | Information Provided | Detection Limits |

|---|---|---|

| 11B NMR | Boron environment, coordination | 0.1-1% |

| 19F NMR | Fluorine environment, hydrolysis products | 0.1-1% |

| Acid-Base Titration | Quantitative boron content | 0.5-2% |

| Gas Chromatography | Volatile impurities, ether content | 0.01-0.1% |

| Karl Fischer Titration | Water content | 0.001-0.01% |

For high-purity applications, such as in semiconductor manufacturing, more stringent analytical methods are required [14]. Electronic grade boron trifluoride etherate must meet exceptionally low impurity specifications, often in the parts per billion (ppb) range [14]. This necessitates the use of advanced analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis and high-resolution gas chromatography for organic impurities [14].

The impurity profile can vary significantly depending on the production method, storage conditions, and age of the sample [22]. Therefore, regular quality control testing is essential to ensure consistent performance in critical applications [14].

Boron trifluoride etherate serves as a prototypical Lewis acid catalyst through its exceptional electron-pair accepting ability. The compound features tetrahedral boron coordinated to a diethyl ether ligand, which provides a stabilized and readily handled source of boron trifluoride for various organic transformations [1]. The Lewis acid activation mechanism operates through the coordination of the electron-deficient boron center with electron-rich sites on substrate molecules, fundamentally altering their electronic structure and reactivity profiles.

The activation process begins with the equilibrium dissociation of boron trifluoride from the ether complex according to the relationship: BF₃·OEt₂ ⇌ BF₃ + OEt₂ [1]. This equilibrium maintains a controlled concentration of the highly reactive boron trifluoride species in solution, allowing for efficient catalytic turnover while preventing decomposition reactions that might occur with free boron trifluoride gas. The binding strength of boron trifluoride to various Lewis bases follows a predictable order, with equilibrium constants determined relative to diethyl ether. For example, benzaldehyde exhibits an equilibrium constant of 0.208 in chloroform solution, indicating moderate binding affinity compared to the reference ether complex [2] [3].

The mechanistic pathway for Lewis acid activation involves several distinct steps. Initial coordination occurs between the boron center and lone pair electrons on oxygen, nitrogen, or other heteroatoms in the substrate [4]. This coordination induces significant polarization of the substrate molecule, withdrawing electron density from the reactive site and rendering it more susceptible to nucleophilic attack. The tetrahedral geometry adopted by boron upon coordination represents a departure from its trigonal planar ground state, reflecting the substantial charge transfer from the Lewis base to the electron-deficient boron center [5].

Computational studies have revealed that the strength of Lewis acid activation correlates directly with the binding affinity between boron trifluoride and the substrate [6]. Stronger Lewis acid-substrate interactions result in greater activation energies reduction, with boron trifluoride demonstrating activation energy reductions of up to 25 kcal/mol in carbonyl-ene reactions compared to uncatalyzed processes [6]. This dramatic rate enhancement stems primarily from the reduction of Pauli repulsion between reactants rather than the traditionally cited lowering of the LUMO energy [7].

Epoxide Ring-Opening Regioselectivity

The regioselective ring-opening of epoxides catalyzed by boron trifluoride etherate represents one of the most synthetically valuable applications of this Lewis acid. The mechanism proceeds through initial coordination of boron trifluoride to the epoxide oxygen, which significantly weakens both carbon-oxygen bonds while creating a pronounced electronic bias that determines the regioselectivity of nucleophilic attack [5] [7].

For terminal epoxides, nucleophilic attack occurs preferentially at the more substituted carbon with regioselectivity exceeding 95%, following an SN1-like mechanism [8]. This selectivity arises from the enhanced stability of the resulting secondary carbocation compared to the primary alternative. Disubstituted epoxides exhibit similar regioselectivity patterns, with attack at the more substituted position occurring in 80-95% of cases, depending on the degree of substitution and electronic effects [9].

Vinyl epoxides display exceptional regioselectivity, with nucleophilic attack occurring exclusively at the allylic position in greater than 95% of cases [5] [10]. Density functional theory calculations have demonstrated that coordination of boron trifluoride to vinyl epoxides creates an asymmetric ring structure, with the C-O bond at the allylic position being significantly longer (1.440 Å) compared to the non-allylic position (1.416 Å) [5]. This structural distortion facilitates selective bond cleavage at the allylic site, leading to the formation of stable allylic carbocations.

The mechanism of regioselective epoxide opening involves the formation of a zwitterionic intermediate following boron trifluoride coordination [5] [11]. Subsequent nucleophilic attack occurs at the carbon center bearing the greatest positive charge character, which is invariably the more substituted position due to carbocation stability effects. The stereochemical outcome depends on the nature of the nucleophile and reaction conditions, with retention of configuration observed in concerted mechanisms and inversion occurring in stepwise processes [10].

Experimental evidence supports the proposal that boron trifluoride can act as both an activating agent and a fluoride source in epoxide ring-opening reactions [5]. When stoichiometric amounts of boron trifluoride etherate are employed, fluorohydrin products are obtained through direct fluoride transfer from the catalyst to the carbocation intermediate. This dual role of boron trifluoride as both activator and nucleophile has been exploited in the synthesis of organofluorine compounds where traditional fluoride sources prove ineffective.

Carbocation Stabilization and Rearrangement Processes

Boron trifluoride etherate exhibits remarkable ability to stabilize carbocation intermediates through multiple mechanisms, making it an invaluable catalyst for reactions proceeding through cationic pathways [12] [13]. The stabilization effect varies significantly with carbocation type, following the established stability order: primary < secondary < tertiary < benzylic ≈ allylic [14]. This differential stabilization capability allows for the selective formation and manipulation of carbocation intermediates under controlled conditions.

The stabilization mechanism operates through direct coordination of the tetrafluoroborate anion (BF₄⁻) formed upon hydrolysis of the boron trifluoride-substrate complex [15]. This coordination provides ionic stabilization of the positive charge while simultaneously reducing the nucleophilicity of potential competing bases in the reaction medium. Additionally, the electron-withdrawing effect of the boron trifluoride moiety delocalizes positive charge density, further stabilizing the carbocation center [16].

Carbocation rearrangement processes in the presence of boron trifluoride etherate follow predictable patterns based on thermodynamic stability considerations [17]. Primary carbocations readily undergo 1,2-hydride or 1,2-alkyl shifts to form more stable secondary or tertiary centers, while secondary carbocations may rearrange to tertiary positions when sterically accessible [18]. The Lewis acid catalyst facilitates these rearrangements by maintaining the ionic character of the intermediate and preventing premature quenching by nucleophiles.

Experimental studies have demonstrated that the selectivity of carbocation-mediated reactions can be controlled by balancing the stability of the carbocation intermediate with the effective acidity of the Lewis acid [13] [16]. Weaker Lewis acids favor the formation of more stable carbocation intermediates but may not provide sufficient activation for less substituted systems. Conversely, stronger Lewis acids can activate challenging substrates but may lead to over-reaction or undesired rearrangement products.

The role of solvent in carbocation stabilization cannot be understated. Polar solvents enhance ionic stabilization through solvation effects, while coordinating solvents compete with the substrate for Lewis acid binding [19]. The choice of solvent system thus represents a critical parameter for controlling both the rate and selectivity of carbocation-mediated transformations catalyzed by boron trifluoride etherate.

Concerted vs. Stepwise Reaction Mechanisms

The mechanistic dichotomy between concerted and stepwise pathways in boron trifluoride etherate-catalyzed reactions represents a fundamental aspect of Lewis acid catalysis that determines both reaction outcomes and stereochemical consequences [20] [21]. The preference for concerted versus stepwise mechanisms depends on multiple factors including substrate structure, reaction conditions, and the strength of Lewis acid-substrate interactions.

Concerted mechanisms are characterized by simultaneous bond formation and bond breaking events that occur through a single transition state [22] [6]. In boron trifluoride-catalyzed Diels-Alder reactions, the mechanism remains concerted despite Lewis acid coordination, although the process becomes significantly more asynchronous compared to the uncatalyzed reaction [23]. The Lewis acid polarizes the dienophile, creating an enhanced reactivity difference between the two forming bonds, leading to earlier formation of one carbon-carbon bond relative to the other.

Stepwise mechanisms involve the formation of discrete intermediates separated by individual transition states [20] [24]. These pathways are particularly favored in reactions where stable carbocation or other ionic intermediates can be formed. Epoxide ring-opening reactions typically proceed through stepwise mechanisms, with initial formation of a carbocation intermediate followed by nucleophile capture [5] [8]. The lifetime of these intermediates is sufficient to allow for bond rotations and conformational changes that can influence stereochemical outcomes.

The transition between concerted and stepwise mechanisms can be influenced by reaction conditions, particularly solvent polarity and Lewis acid strength [21]. Polar solvents stabilize ionic intermediates and favor stepwise pathways, while nonpolar media promote concerted processes. Similarly, stronger Lewis acids increase the likelihood of complete bond heterolysis and stepwise mechanisms, while weaker acids tend to promote concerted pathways with partial bond formation.

Computational studies have revealed that the energy difference between concerted and stepwise pathways is often small, typically within 2-5 kcal/mol [6] [25]. This narrow energy gap means that relatively minor changes in reaction conditions can shift the mechanistic preference. The practical implications of this mechanistic flexibility are significant, as concerted pathways typically lead to retention of stereochemistry while stepwise mechanisms may result in stereochemical scrambling or inversion depending on the nature of the intermediate.

Temperature effects also play a crucial role in mechanistic determination. Higher temperatures favor mechanisms with higher entropy of activation, which typically corresponds to stepwise pathways due to the greater degrees of freedom available to ionic intermediates compared to concerted transition states [26]. Conversely, lower temperatures favor pathways with lower enthalpy of activation, often corresponding to concerted mechanisms.

Wikipedia

Dates

A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate

Ndze Denis Jumbam, Yamkela Maganga, Wayiza Masamba, Nomthandazo I Mbunye, Esethu Mgoqi, Sphumusa MtwaPMID: 31623100 DOI: 10.3390/molecules24203720

Abstract

The ethylation of aryl alcohols by an ethyl moiety of boron trifluoride etherate is described. The reaction proceeded cleanly and afforded good yields of the corresponding aryl ethyl ethers. It tolerated the presence of functional groups such as aryl, alkyl, halogens, nitro, nitrile, and amino. However, the presence of amino or nitro groups ortho to a hydroxyl group of an aryl compound drastically reduced the yields of the anticipated products due to the chelation of the aforementioned functional groups with boron trifluoride etherate. A nitrogen atom in the aromatic ring system, as exemplified by hydroxypyridine and 8-hydroxyquinoline, completely inhibited the reaction. Resorcinol, hydroquinone, and aryl alcohols with aldehyde functions decomposed under the reaction conditions.Sol-gel 3-glycidoxypropyltriethoxysilane finishing on different fabrics: The role of precursor concentration and catalyst on the textile performances and cytotoxic activity

M R Plutino, C Colleoni, I Donelli, G Freddi, E Guido, O Maschi, A Mezzi, G RosacePMID: 28756317 DOI: 10.1016/j.jcis.2017.07.048

Abstract

In this paper, the influence of 3-glycidoxypropyltriethoxysilane (GPTES) based organic-inorganic coatings on the properties of treated textile fabrics was studied. All experimental results were deeply analyzed and thereafter correlated with the employed silica precursor concentration and with the presence of the BFOEt

(Boron trifluoride diethyl etherate), used as epoxy ring opening catalyst. SEM analysis, FT-IR spectroscopy, X-ray Photoelectron Spectroscopy (XPS), thermogravimetric analysis (TGA) and washing fastness tests of the sol-gel treated cotton fabric samples were firstly exploited in order to characterize the morphological and structural features of the achieved coatings. Finally, the influence of the resulting nanohybrid coatings was explored in terms of abrasion resistance, tensile strength and elongation properties of treated cotton, polyester and silk fabrics. The catalyst amounts seem to strongly improve the formation of coatings, but still they do not influence the wear resistance of treated textile fabrics to the same extent. Indeed, it was found that increasing catalyst/GPTES ratio leads to a more cross linked inorganic 3D-network. GPTES itself was not found to affect the bulk properties of the selected textile and the resulting coatings were not so rigid to hardly modify the mechanical properties of the treated samples. Finally, it is worth mentioning that in all case the obtained 3-glycidoxypropyltriethoxysilane-based chemical finishing have shown no cytotoxic effects on human skin cells.

BF3·Et2O-promoted cleavage of the Csp-Csp2 bond of 2-propynolphenols/anilines: route to C2-alkenylated benzoxazoles and benzimidazoles

Xian-Rong Song, Yi-Feng Qiu, Bo Song, Xin-Hua Hao, Ya-Ping Han, Pin Gao, Xue-Yuan Liu, Yong-Min LiangPMID: 25611545 DOI: 10.1021/jo502761x

Abstract

A novel BF3·Et2O-promoted tandem reaction of easily prepared 2-propynolphenols/anilines and trimethylsilyl azide is developed to give C2-alkenylated benzoxazoles and benzimidazoles in moderate to good yields. Most reactions could be accomplished in 30 min at room temperature. This tandem process involves a Csp-Csp2 bond cleavage and a C-N bond formation. Moreover, both tertiary and secondary propargylic alcohols with diverse functional groups were tolerated under the mild conditions.Synthesis of clickable amphiphilic polysaccharides as nanoscopic assemblies

Liye Fu, Lingyao Li, Jun Wang, Kyle Knickelbein, Lin Zhang, Ian Milligan, Yi Xu, Kylie O'Hara, Lindsay Bitterman, Wenjun DuPMID: 25204678 DOI: 10.1039/c4cc06343k

Abstract

The synthesis of clickable polysaccharides was achieved by using alkynylated 1,6-anhydro glucopyranose as a monomer and BF3·OEt2 as an effective catalyst. Subsequent click conjugation with polyethylene glycol (PEG) afforded PEG-grafted polysaccharides in nearly quantitative efficiency.Preparation and application of magnetic superhydrophobic polydivinylbenzene nanofibers for oil adsorption in wastewater

Xiaobiao Zhu, Ye Tian, Feifei Li, Yapeng Liu, Xiaohui Wang, Xiang HuPMID: 29858992 DOI: 10.1007/s11356-018-2385-4

Abstract

Superhydrophobic materials have an excellent performance in oil adsorption. In this study, a novel magnetic polydivinylbenzene (PDVB) nanofiber was synthesized by the method of cation polymerization to adsorb oil from water. The magnetic PDVB was hollow nanofiber with FeO

nanoparticles embedded in its structure. The synthesis condition was optimized that the ratio of divinylbenzene (DVB) to boron fluoride ethyl ether (BFEE) was 10:1 (v/v), and the Fe

O

dosage was 0.175 g/g of DVB. The material showed an excellent oil adsorption performance in wastewater, and the oil concentration could be reduced from 2000 to 92.2 mg/L within 5 min. The magnetic PDVB had relatively high adsorption capacity (12 g/g) for oil, which could be attributed to its super hydrophobicity and one-dimensional nanostructure with high crosslinking degree. The isotherm study indicated that the magnetic PDVB adsorbed oil was an asymmetric or multilayer adsorption process. The material could be regenerated by simple squeeze and maintain its adsorption capacity after it has been used for 10 recycles. In real coking wastewater, the magnetic PDVB kept a good oil adsorption performance without the interference of various pollutants, indicating a wide prospect in practical use.

Stereoselective Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4'-pyran] Scaffolds through an Intramolecular Prins Cascade Process

B V Subba Reddy, Durgaprasad Medaboina, B SridharPMID: 25415448 DOI: 10.1021/jo5023926

Abstract

A novel tandem cyclization strategy has been developed for the synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives through the condensation of 3-((benzylamino)methyl)but-3-en-1-ol with aldehydes using BF3·OEt2. The reaction proceeds in a highly stereoselective manner, leading to a single diastereoisomer. This approach is a simple and efficient alternative for the synthesis of pharmacologically important spiroisoquinoline scaffolds.Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives

Yan Pi, Dun-Jia Wang, Hua Liu, Yan-Jun Hu, Xian-Hong Wei, Jing ZhengPMID: 24835728 DOI: 10.1016/j.saa.2014.04.078

Abstract

Six new bis-β-diketones (RCOCH2CO-C7H7N-COCH2COR) were synthesized from 3,5-diacetyl-2,6-dimethylpyridine via Claisen condensation with the corresponding esters, and then reacted with boron trifluoride etherate to afford difluoroboron bis-β-diketonate derivatives. Their spectroscopic properties were investigated by UV-vis, FTIR, (1)H NMR and fluorescence spectroscopic techniques. It was found that these boron complexes exhibited violet or blue fluorescence emission at 422-445nm and possessed high extinction coefficients. The results indicate that the extending π-conjugation can increase the fluorescence intensity and quantum yield for these boron complexes. Especially, the compound 2b displayed the stronger fluorescence intensity and the highest fluorescence quantum yield (Φu=0.94) in these boron compounds. However, compounds 2c and 2d had the lower fluorescence intensity and quantum yield as a result of the heavy atom effect of the chlorine atom in the molecules.An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms

Xianhu Wei, Yanxia Ma, Qingping Wu, Jumei Zhang, Zhihe Cai, Mianfei LuPMID: 26690097 DOI: 10.3390/molecules201219789

Abstract

An improved Helferich method is presented. It involves the glycosylation of 4-methyl-umbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions, followed by deprotection to give fluorogenic 4-methylumbelliferyl glycoside substrates. Due to the use of base, the glycosylation reaction proceeds more easily, is uncommonly α- or β-stereoselective, and affords the corresponding products in moderate to excellent yields (51%-94%) under appropriate conditions.Boron trifluoride etherate functioning as a fluorine source in an iodosobenzene-mediated intramolecular aminofluorination of homoallylic amines

Jian Cui, Qun Jia, Ruo-Zhu Feng, Shan-Shan Liu, Tian He, Chi ZhangPMID: 24571373 DOI: 10.1021/ol500238k

Abstract

A widely used Lewis acid BF3·Et2O was shown to be capable of acting as an efficient fluorinating agent in an intramolecular aminofluorination reaction of homoallylic amines to provide 3-fluoropyrrolidines mediated by a commercially available hypervalent iodine(III) reagent PhIO at room temperature. A mechanism involving a carbocation intermediate was proposed on the basis of several experimental evidence.Direct arylation of oligonaphthalenes using PIFA/BF3·Et2O: from double arylation to larger oligoarene products

Wusheng Guo, Enrico Faggi, Rosa M Sebastián, Adelina Vallribera, Roser Pleixats, Alexandr ShafirPMID: 23859634 DOI: 10.1021/jo401001k